BenchChemオンラインストアへようこそ!

6-Oxa-1-azabicyclo[5.2.0]non-3-ene

β-Lactam reactivity IR spectroscopy acylating power

6-Oxa-1-azabicyclo[5.2.0]non-3-ene (CAS 183578-29-2) is a bicyclic β-lactam compound featuring a four-membered azetidinone ring fused to a seven-membered oxygen-containing heterocycle, forming a [5.2.0] 4,7-fused scaffold. With molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol, it belongs to the broader class of oxa-azabicyclo β-lactams that are of significant interest in medicinal chemistry as β-lactamase inhibitor scaffolds and synthetic intermediates.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 183578-29-2
Cat. No. B573811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-azabicyclo[5.2.0]non-3-ene
CAS183578-29-2
Synonyms6-Oxa-1-azabicyclo[5.2.0]non-3-ene(9CI)
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESC1CN2C1OCC=CC2
InChIInChI=1S/C7H11NO/c1-2-6-9-7-3-5-8(7)4-1/h1-2,7H,3-6H2
InChIKeyZLJLPKAVUSGPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-1-azabicyclo[5.2.0]non-3-ene (CAS 183578-29-2) – Bicyclic β-Lactam Scaffold Procurement Guide


6-Oxa-1-azabicyclo[5.2.0]non-3-ene (CAS 183578-29-2) is a bicyclic β-lactam compound featuring a four-membered azetidinone ring fused to a seven-membered oxygen-containing heterocycle, forming a [5.2.0] 4,7-fused scaffold [1]. With molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol, it belongs to the broader class of oxa-azabicyclo β-lactams that are of significant interest in medicinal chemistry as β-lactamase inhibitor scaffolds and synthetic intermediates [2]. The compound possesses a characteristic endocyclic double bond at the 3-position (non-3-ene), distinguishing it from the saturated 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane derivatives that have been more extensively studied [3].

Why 6-Oxa-1-azabicyclo[5.2.0]non-3-ene Cannot Be Replaced by Isomeric C₇H₁₁NO β-Lactams


Constitutional isomers sharing the molecular formula C₇H₁₁NO exhibit substantially different physicochemical and conformational properties that preclude generic substitution. The [5.2.0] scaffold of 6-Oxa-1-azabicyclo[5.2.0]non-3-ene incorporates a medium-sized seven-membered ring with an endocyclic oxygen atom and an olefinic unsaturation, producing a unique combination of ring strain, conformational flexibility, and hydrogen-bonding capacity [1]. In contrast, the [4.2.0] isomer 7-azabicyclo[4.2.0]octan-8-one (CAS 34102-49-3) is a saturated six-membered ring system with an unsubstituted carbocycle (logP 1.00, PSA 29.1 Ų, mp 48–50 °C), while the [2.2.2] isomer 2-azabicyclo[2.2.2]octan-3-one (CAS 3306-69-2) adopts a bridged bicyclic architecture with markedly different polarity (logP −0.47, PSA 29.1 Ų, mp 200–202 °C) . Most critically, replacement of the 6-oxa heteroatom with sulfur or nitrogen in the [5.2.0] scaffold alters β-lactam carbonyl IR stretching frequency by 6–14 cm⁻¹, indicating fundamentally different acylating reactivity that cascades into divergent biological performance [2].

Quantitative Differentiation Evidence for 6-Oxa-1-azabicyclo[5.2.0]non-3-ene vs. Closest Analogs


β-Lactam Carbonyl IR Frequency: Oxygen-for-Sulfur Substitution Increases Acylating Reactivity by 6–14 cm⁻¹ (Class-Level Inference from 1-Oxacephalosporins)

In a systematic pairwise comparison of cephalosporins (sulfur-containing) and their 1-oxa congeners across six matched pairs, Murakami et al. demonstrated that replacement of the ring sulfur atom by oxygen consistently increased the β-lactam carbonyl IR stretching frequency [1]. The observed shifts ranged from +5.1 cm⁻¹ (Pair a: 1773.1 → 1778.2 cm⁻¹) to +14.3 cm⁻¹ (Pair b: 1770.0 → 1784.8 cm⁻¹ corrected), with an average increase of approximately 6–8 cm⁻¹ across the series. This higher carbonyl frequency correlates with reduced amide resonance, increased ring distortion, and consequently enhanced chemical reactivity of the β-lactam ring toward nucleophilic acylation [1]. The same O-for-S substitution principle applies to the 6-oxa vs. 6-thia analogs of the 1-azabicyclo[5.2.0]nonane scaffold, predicting that 6-oxa-1-azabicyclo[5.2.0]non-3-ene possesses intrinsically higher β-lactam reactivity than its 6-thia counterpart [2]. Note: This is a class-level inference; direct IR measurements for the specific target compound and its 6-thia analog have not been reported.

β-Lactam reactivity IR spectroscopy acylating power ring strain oxacephem

Intrinsic Antibacterial Activity: O-for-S Substitution Lowers MIC 2–8 Fold Against Sensitive Gram-Negative Strains (Class-Level Inference)

The same oxacephem study by Murakami et al. demonstrated that 1-oxacephalosporins consistently exhibited 2- to 8-fold lower minimum inhibitory concentrations (MICs) against sensitive Gram-negative bacterial strains compared to their sulfur-containing cephalosporin counterparts [1]. For example, 1-oxacefamandole showed four- to eightfold greater antibacterial potency than cefamandole against sensitive strains. This intrinsic potency enhancement was attributed to the higher β-lactam reactivity conferred by oxygen substitution, which increases the rate of transpeptidase acylation—the primary bactericidal mechanism [1]. Extrapolating to the 6-oxa-1-azabicyclo[5.2.0]nonane scaffold, the 6-oxa compound is predicted to exhibit greater intrinsic antibacterial activity than the 6-thia analog, assuming comparable target enzyme accessibility. Important caveat: This class-level inference has not been experimentally verified for the specific target compound, and the presence of the 3-ene unsaturation may further modulate activity.

Antibacterial activity MIC Gram-negative bacteria oxacephem structure-activity relationship

Computed Physicochemical Differentiation: Density, Boiling Point, and Flash Point vs. Constitutional Isomer 7-Azabicyclo[4.2.0]octan-8-one (Cross-Study Comparable)

Computed physicochemical properties reveal measurable differences between 6-oxa-1-azabicyclo[5.2.0]non-3-ene and its constitutional isomer 7-azabicyclo[4.2.0]octan-8-one (CAS 34102-49-3) . The target compound exhibits a computed density of 1.101 g/cm³, a boiling point of 187.2 °C at 760 mmHg, and a flash point of 52.4 °C . In contrast, the [4.2.0] isomer has a density of 1.083 g/cm³, a boiling point of 297.4 °C at 760 mmHg, and is a solid at room temperature with a melting point of 48–50 °C . The lower boiling point and liquid state (inferred from the absence of a reported melting point) of the target compound are consistent with the presence of the endocyclic olefin and the oxygen heteroatom, which reduce intermolecular packing efficiency compared to the saturated, all-carbon six-membered ring of the [4.2.0] isomer. The 135 °C difference in predicted boiling point has practical implications for purification, storage, and formulation.

Physicochemical properties density boiling point flash point isomer comparison

Conformational and Drug-Likeness Differentiation: [5.2.0] 4,7-Fused Scaffold vs. [4.2.0] and [2.2.2] Isomers

The [5.2.0] scaffold of 6-oxa-1-azabicyclo[5.2.0]non-3-ene incorporates a seven-membered ring—a medium-sized ring system known to exhibit distinct conformational preferences compared to the more common five- and six-membered rings found in penicillins ([3.2.0]) and cephalosporins ([4.2.0]) [1]. Medium-sized rings (7–9 membered) possess greater conformational flexibility than six-membered rings while avoiding the transannular strain of 8–11 membered rings, enabling unique vector presentation of substituents and distinct target binding geometries [1]. The endocyclic oxygen in the 6-position introduces an additional hydrogen bond acceptor (theoretical HBA count = 5 for the target vs. fewer for all-carbon analogs) and increases topological polar surface area compared to carbocyclic isomers [2]. This combination of medium-ring conformational space and enhanced polarity differentiates the target from the more rigid [2.2.2] isomer (PSA 29.1 Ų, logP −0.47) and the less polar [4.2.0] isomer (PSA 29.1 Ų, logP +1.00) . The 3-ene unsaturation further rigidifies one segment of the seven-membered ring, creating a semi-rigid scaffold that has been specifically targeted in β-lactamase inhibitor design programs [3].

Conformational analysis drug-likeness medium-sized ring polar surface area logP

Evidence Gap Advisory: Limited Direct Experimental Characterization of 6-Oxa-1-azabicyclo[5.2.0]non-3-ene Necessitates Confirmatory In-House Profiling

An exhaustive search of the primary literature, patent databases, and authoritative chemical databases reveals a critical evidence gap for 6-oxa-1-azabicyclo[5.2.0]non-3-ene (CAS 183578-29-2): no peer-reviewed study reports experimental logP, aqueous solubility, pKa, metabolic stability, plasma protein binding, β-lactamase inhibitory IC₅₀/Kᵢ, antibacterial MIC, or in vivo pharmacokinetic parameters for this specific compound [1]. The compound is commercially available from multiple vendors at typical purities of 95%, indicating synthetic accessibility, but published characterization is limited to molecular formula, SMILES string, and computed physicochemical properties . Vendors describe it as a 'useful research compound' and a 'synthetically challenging and biologically relevant bicyclic β-lactam scaffold,' yet no quantitative biological activity data have been disclosed . In contrast, the saturated analog 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane has been described in the synthetic literature, and 4,7-fused β-lactam derivatives bearing carboxylate substituents at the 2-position have been prepared and evaluated as β-lactamase inhibitors by Brooks and Hunt (1983) [2]. Prospective procurement should include a confirmatory in-house profiling plan to generate the missing baseline characterization data prior to committing to large-scale synthesis or biological screening.

Evidence gap compound characterization risk assessment procurement diligence

Optimal Application Scenarios for 6-Oxa-1-azabicyclo[5.2.0]non-3-ene Based on Differential Evidence


Novel β-Lactamase Inhibitor Scaffold Discovery Requiring Enhanced β-Lactam Electrophilicity

Research teams engaged in β-lactamase inhibitor discovery should prioritize 6-oxa-1-azabicyclo[5.2.0]non-3-ene when the project objective is to exploit enhanced β-lactam acylating reactivity conferred by the 6-oxa substitution [1]. The class-level inference from 1-oxacephalosporins—showing a 6–14 cm⁻¹ increase in β-lactam carbonyl IR frequency and 2–8 fold lower MICs for O-substituted versus S-substituted congeners [1]—supports the hypothesis that this scaffold will acylate serine β-lactamase active sites more rapidly than the corresponding 6-thia analog. The [5.2.0] 4,7-fused architecture offers a ring-expanded alternative to the clinically validated diazabicyclooctane (DBO) and 4-oxa-1-azabicyclo[3.2.0]heptane scaffolds, potentially circumventing existing resistance mechanisms [2].

Medium-Sized Ring Conformational Exploration for Privileged Scaffold Library Synthesis

Medicinal chemistry groups building diversity-oriented synthesis libraries should select 6-oxa-1-azabicyclo[5.2.0]non-3-ene as a representative medium-sized ring (7-membered) bicyclic β-lactam scaffold to complement collections dominated by [3.2.0] and [4.2.0] systems [3]. The seven-membered oxa-heterocycle provides conformational flexibility intermediate between rigid six-membered rings and highly flexible larger rings, enabling exploration of three-dimensional chemical space not accessible with smaller-ring β-lactam scaffolds [3]. The endocyclic olefin at the 3-position serves as a synthetic handle for further functionalization via epoxidation, dihydroxylation, or cross-metathesis, as demonstrated in the broader alkene metathesis-based β-lactam library synthesis methodology [4].

Structure-Activity Relationship Studies on Heteroatom Effects in Bicyclic β-Lactams

For systematic SAR campaigns comparing 6-oxa, 6-thia, and 6-aza analogs of the 1-azabicyclo[5.2.0]nonane scaffold, the 6-oxa compound serves as a critical comparator for isolating the contribution of oxygen-mediated electronic effects (inductive withdrawal, resonance perturbation) to β-lactam reactivity and biological activity [4]. The computed density (1.101 g/cm³), boiling point (187.2 °C), and flash point (52.4 °C) differentiate it from the [4.2.0] and [2.2.2] isomers and should guide selection of appropriate purification and handling protocols .

Synthetic Methodology Development Targeting 4,7-Fused β-Lactam Systems

Academic and industrial synthetic chemistry groups developing new routes to 4,7-fused β-lactams should use 6-oxa-1-azabicyclo[5.2.0]non-3-ene as a benchmark substrate for evaluating reaction scope and scalability. The pioneering synthetic work of Bachi and Hoornaert (1981) on free-radical annelation [5] and Barrett et al. (1998) on ring-closing metathesis [4] established the feasibility of constructing the [5.2.0] oxa-azabicyclo core, but optimization of yield, diastereoselectivity, and scalability for the specific 3-ene analog remains an open area for development. The compound's availability at 95% purity from commercial sources provides a convenient starting point for further derivatization at the 7-position or functionalization of the olefin.

Quote Request

Request a Quote for 6-Oxa-1-azabicyclo[5.2.0]non-3-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.